1-(chloromethyl)-3H-benzo[f]chromen-3-one
Overview
Description
1-(chloromethyl)-3H-benzo[f]chromen-3-one is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.673 . It is used for research purposes .
Synthesis Analysis
The synthesis of chloromethyl compounds, such as this compound, often involves the Blanc reaction . This reaction introduces a chloromethyl group into aromatic compounds . A recent study has reported the synthesis of chromone derivatives using green protocols, which include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[f]chromen-3-one core with a chloromethyl group attached .Chemical Reactions Analysis
Chromones, including this compound, have been synthesized through various reactions, such as the reaction of 3-formylchromone with cyclic active methylene compounds . Another study reported the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .Scientific Research Applications
Green Synthesis Methods
- A study by Kumar et al. (2015) developed a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which is related to 1-(chloromethyl)-3H-benzo[f]chromen-3-one. This method offers high atom-efficiency and eliminates the need for purification steps, making it environmentally friendly and cost-effective (Kumar et al., 2015).
Synthesis of Derivatives
- Eshghi et al. (2010) described an efficient method for synthesizing 1,3-disubstituted-3H-benzo[f]chromenes. This process involved a one-pot three-component synthesis using ferric hydrogensulfate, showing high activity and good yields, which can be relevant for derivatives of this compound (Eshghi et al., 2010).
Potential Anticancer and Antimicrobial Applications
- Jaber et al. (2020) synthesized novel 3H-benzo[f]chromen-3-one derivatives with anti-inflammatory drug moieties. These compounds were evaluated for their anticancer and antimicrobial activity, indicating potential medical applications for derivatives of this compound (Jaber et al., 2020).
Luminescent Properties
- Nikolaeva et al. (2020) studied the luminescence and ionochromic properties of 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines and hydrazones, revealing that these compounds can form colored complexes with metal cations and show fluorescence properties. This suggests potential applications in fluorescent materials for similar compounds like this compound (Nikolaeva et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, chloromethyl chloroformate, indicates that it is toxic if inhaled and causes severe skin burns and eye damage . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(chloromethyl)benzo[f]chromen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVCNAZYMUWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359103 | |
Record name | 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-62-9 | |
Record name | 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41295-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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